2-(4-Chlorobenzoyl)-5-methylpyridine
Description
2-(4-Chlorobenzoyl)-5-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted at position 2 with a 4-chlorobenzoyl group (-COC₆H₄Cl) and at position 5 with a methyl group (-CH₃).
Properties
IUPAC Name |
(4-chlorophenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-2-7-12(15-8-9)13(16)10-3-5-11(14)6-4-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXASJFOAWGKRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201241215 | |
| Record name | (4-Chlorophenyl)(5-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201241215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187166-39-7 | |
| Record name | (4-Chlorophenyl)(5-methyl-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorophenyl)(5-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201241215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorobenzoyl)-5-methylpyridine typically involves the acylation of 5-methylpyridine with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical applications.
Scientific Research Applications
2-(4-Chlorobenzoyl)-5-methylpyridine is utilized in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzoyl)-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of proteins, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 2-(4-Chlorobenzoyl)-5-methylpyridine with structurally related compounds:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| This compound* | C₁₃H₁₀ClNO | 243.68 | Not reported | 4-Cl-C₆H₄CO-, 5-CH₃ |
| 2-Chloro-5-(4-propylbenzoyl)pyridine | C₁₅H₁₄ClNO | 259.73 | Not reported | 4-propyl-C₆H₄CO-, 2-Cl |
| 2-(4-Fluorophenyl)-5-methylpyridine | C₁₂H₁₀FN | 187.21 | 58–59 | 4-F-C₆H₄-, 5-CH₃ |
| 2-(4-(Bromomethyl)phenyl)-5-methylpyridine | C₁₃H₁₂BrN | 262.15 | Not reported | 4-BrCH₂-C₆H₄-, 5-CH₃ |
*Theoretical values calculated based on structural analogs.
Key Observations :
- Lipophilicity : The propyl group in 2-Chloro-5-(4-propylbenzoyl)pyridine () likely increases lipophilicity compared to the methyl group in the target compound, affecting bioavailability .
- Reactivity : The bromomethyl group in 2-(4-(Bromomethyl)phenyl)-5-methylpyridine () introduces a reactive site for nucleophilic substitution, absent in the target compound .
Biological Activity
2-(4-Chlorobenzoyl)-5-methylpyridine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chlorobenzoyl group at the 2-position and a methyl group at the 5-position. Its chemical formula is CHClN, and it has been identified for its unique interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chlorobenzoyl group can facilitate binding to active sites, potentially leading to enzyme inhibition or modulation of receptor activity. This interaction may influence several biological pathways, making it a candidate for therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, although specific mechanisms and efficacy require further investigation.
- Antimicrobial Properties : Similar compounds have shown antimicrobial effects against various bacterial strains, indicating potential for use in treating infections .
- Enzyme Inhibition : The compound's structure suggests it may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways relevant to disease.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Potential activity against cancer cells | |
| Antimicrobial | Activity against MRSA and other bacteria | |
| Enzyme Inhibition | Possible inhibition of key metabolic enzymes |
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The compound demonstrated significant activity against Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests its potential as an adjunct therapy in treating resistant infections .
Case Study: Anticancer Research
Another investigation focused on the anticancer properties of similar compounds. Results indicated that derivatives with structural similarities to this compound exhibited cytotoxic effects on cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to elucidate binding interactions with cancer-related targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
